Bienvenue dans la boutique en ligne BenchChem!

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one

BTK kinase inhibition Kinase inhibitor potency Benzoxazolone-thiazepane hybrids

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS 1705726-20-0) is a synthetic small molecule (MW 382.48 g/mol, molecular formula C21H22N2O3S) that integrates a benzoxazolone pharmacophore with a 1,4-thiazepane ring bearing an ortho-tolyl substituent. The benzoxazolone scaffold is a privileged structure in medicinal chemistry with documented inhibitory activity against nitric oxide synthases (NOS) and other enzyme targets , while the thiazepane ring introduces conformational constraint and hydrogen-bonding capacity distinct from simpler scaffolds.

Molecular Formula C21H22N2O3S
Molecular Weight 382.48
CAS No. 1705726-20-0
Cat. No. B2797785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one
CAS1705726-20-0
Molecular FormulaC21H22N2O3S
Molecular Weight382.48
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C21H22N2O3S/c1-15-6-2-3-7-16(15)19-10-11-22(12-13-27-19)20(24)14-23-17-8-4-5-9-18(17)26-21(23)25/h2-9,19H,10-14H2,1H3
InChIKeyZWBSBBKRZMPMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS 1705726-20-0): Structural Identity and Core Chemotype


3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS 1705726-20-0) is a synthetic small molecule (MW 382.48 g/mol, molecular formula C21H22N2O3S) that integrates a benzoxazolone pharmacophore with a 1,4-thiazepane ring bearing an ortho-tolyl substituent . The benzoxazolone scaffold is a privileged structure in medicinal chemistry with documented inhibitory activity against nitric oxide synthases (NOS) and other enzyme targets [1], while the thiazepane ring introduces conformational constraint and hydrogen-bonding capacity distinct from simpler scaffolds.

Why Generic Substitution of 1705726-20-0 with Common Benzoxazolone or Thiazepane Analogs Is Not Supported


The compound 1705726-20-0 occupies a structurally differentiated region within the benzoxazolone-thiazepane chemical space. Its N-ethyl-linked benzoxazolone-1,4-thiazepane hybrid with an o-tolyl substituent is not equivalent to simpler benzoxazolones (which lack the thiazepane ring and linker) or to generic thiazepane derivatives (which lack the benzoxazolone pharmacophore). For a compound in this class to be prioritized for procurement or further investigation, it must demonstrate either superior potency against a defined target or a differentiated selectivity/PK profile. The current evidence base provides a single quantitative data point—a reported BTK IC50 of 1 nM—without any accompanying selectivity, ADMET, or in vivo data [1]. No head-to-head comparison data, no cross-study comparable data against defined comparators, and no broader pharmacological profiling information are publicly available. This gap precludes a robust, evidence-based differentiation claim, and the decision to procure this compound over related analogs must therefore rest on chemical structure preference, synthetic tractability, or project-specific screening needs rather than on proven superiority.

1705726-20-0: Quantitative Differentiation Evidence Against Closest Analogs


BTK Kinase Inhibition Potency: 1705726-20-0 vs. Structurally Proximal Compounds from Patent US20240083900

According to BindingDB, 1705726-20-0 (identified as Ligand US20240083900, Example 72E1) inhibited human full-length wild-type BTK with an IC50 of 1 nM [1]. Within the same patent family (US20240083900), structurally proximal Example 66 exhibited an IC50 of <1 nM, and Example 79 showed an IC50 of 1 nM (Kd 0.630 nM) in the same BTK enzymatic assay [2][3]. The potencies of 1705726-20-0 and Example 79 are equivalent at the 1 nM level, while Example 66 demonstrates nominally superior potency (<1 nM). No statistically significant differentiation can be claimed.

BTK kinase inhibition Kinase inhibitor potency Benzoxazolone-thiazepane hybrids

Scaffold-Based Inference: 1,4-Thiazepane Contribution to NOS Inhibition Potency vs. Oxazepane and Diazepane Analogs

The 1,4-thiazepane ring present in 1705726-20-0 has been identified as a key scaffold for iNOS inhibition. Among 3- and 5-imino analogs of oxazepane, thiazepane, and diazepane, the thiazepane analog 25 was the most potent iNOS inhibitor with an IC50 of 0.19 μM, surpassing comparators with oxazepane or diazepane cores [1]. While 1705726-20-0 is not the molecule tested in that study and lacks a terminal imino group, the class-level inference supports that the 1,4-thiazepane core can confer superior iNOS inhibitory activity relative to oxygen- or nitrogen-containing seven-membered ring analogs. This class-level evidence is not compound-specific and must be verified experimentally for 1705726-20-0.

Nitric oxide synthase inhibition Seven-membered heterocycles Thiazepane vs. oxazepane

Benzoxazolone Pharmacophore: NOS Inhibitory Activity vs. Other Heterocyclic NOS Inhibitor Scaffolds

Benzoxazolones represent a distinct NOS inhibitor chemotype with structure-activity relationships differentiated from aminopyridines, iminopiperidines, N-phenylamidines, and isothioureas [1]. The benzoxazolone pharmacophore present in 1705726-20-0 is associated with a unique NOS inhibition profile; however, no quantitative potency data for 1705726-20-0 in any NOS assay have been published. The benzoxazolone scaffold's binding mode to NOS is distinct from that of amidine-based inhibitors such as 1400W, which is a slow, tight-binding, highly selective iNOS inhibitor [2]. This chemotype-level differentiation is not compound-specific.

Benzoxazolone NOS inhibition NOS inhibitor chemotypes Structure-activity relationship

BTK Selectivity Gap: 1705726-20-0 Lacks Demonstrated Kinase Selectivity vs. Benchmark BTK Inhibitors

Clinically relevant and preclinical BTK inhibitors such as BGB-8035 (BTK IC50 = 1.1 nM; TEC IC50 = 99 nM; EGFR IC50 = 621 nM; ~90-fold selectivity over TEC) and Poseltinib (BTK IC50 = 1.95 nM; selectivity ratios of 0.3× BMX, 2.3× TEC, 2.4× TXK reported) have published selectivity profiles [1][2]. In contrast, 1705726-20-0 has a reported BTK IC50 of 1 nM but no panel selectivity data available. Without kinase selectivity data, it is impossible to determine whether 1705726-20-0 offers an advantage over established BTK inhibitors in terms of off-target kinase avoidance.

BTK selectivity Kinase selectivity profiling BTK inhibitor benchmarking

Absence of ADMET and In Vivo Data Precludes Differentiation from Advanced BTK Inhibitors

Published BTK inhibitors such as BGB-8035 (orally bioavailable) and ZYBT1 (demonstrated in vivo efficacy in arthritis and cancer models with IC50 of 1 nM against BTK and 14 nM against BTK C481S, and inhibited growth of leukemic cell lines with IC50 ranging from 1 nM to 15 μM) have defined ADMET and in vivo pharmacology profiles [1][2]. In contrast, 1705726-20-0 has no publicly available absorption, distribution, metabolism, excretion, toxicity, or in vivo efficacy data. This absence of developability data makes it impossible to position 1705726-20-0 as a procurement-priority candidate relative to more comprehensively characterized BTK inhibitors.

ADMET profiling In vivo pharmacokinetics BTK inhibitor developability

1705726-20-0: Rational Research and Industrial Application Scenarios Based on Available Evidence


BTK Inhibitor Lead Identification and Patent-Protected Chemical Space Exploration

1705726-20-0 may serve as a reference compound within the US20240083900 patent family for BTK inhibitor lead identification programs. With a reported BTK IC50 of 1 nM [1], it can be used as a potency benchmark in enzymatic screening cascades, provided that selectivity and cellular activity are independently assessed. Procurement is justified when the goal is to explore structure-activity relationships within this specific benzoxazolone-thiazepane hybrid series.

NOS Inhibitor Screening with Benzoxazolone-Thiazepane Hybrid Chemotype

The benzoxazolone pharmacophore (validated NOS inhibitor chemotype) combined with the 1,4-thiazepane ring (associated with enhanced iNOS potency vs. oxazepane and diazepane analogs [2]) suggests that 1705726-20-0 could be evaluated in NOS inhibition screening panels. This chemotype combination is structurally distinct from previously reported NOS inhibitor series, and 1705726-20-0 represents a novel entry point for exploring this dual-scaffold space.

Chemical Probe for Protein Kinase Selectivity Panel Screening

Because 1705726-20-0 incorporates both a kinase-targeting benzoxazolone moiety and a structurally constrained thiazepane linker, it is well-suited for inclusion in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or similar). Screening this compound alongside structurally related analogs (such as US20240083900 Example 66 and Example 79) may reveal selectivity fingerprints that differentiate it within the patent series [3].

Structure-Guided Medicinal Chemistry Optimization of Linker and Substituent Effects

The ethyl linker connecting the benzoxazolone and thiazepane moieties in 1705726-20-0 introduces conformational flexibility that may influence both target binding and off-target interactions. Procurement for medicinal chemistry programs focused on systematically varying linker length, rigidity, and substitution patterns is appropriate when the compound serves as a starting point for scaffold optimization rather than as a final candidate [1].

Quote Request

Request a Quote for 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.